5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core substituted with butoxy and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include substituted phenylboronic acids and hydrazides. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazides with appropriate aldehydes or ketones.
Cyclization to form the benzoxazine ring: This step involves the reaction of the pyrazole intermediate with phenolic compounds under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-3,5-dimethylphenylboronic acid
- 3-(4-Butoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
5-(4-Butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both butoxy and methoxy groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H36N2O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
5-(4-butoxy-3-methoxyphenyl)-2-(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H36N2O4/c1-4-6-18-35-24-15-12-22(13-16-24)26-21-27-25-10-8-9-11-28(25)37-31(33(27)32-26)23-14-17-29(30(20-23)34-3)36-19-7-5-2/h8-17,20,27,31H,4-7,18-19,21H2,1-3H3 |
InChI Key |
VKJCIHQUPPYMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.